molecular formula C5H8N2O2S2 B1373352 4-Amino-5-methylthiophene-2-sulfonamide CAS No. 905839-53-4

4-Amino-5-methylthiophene-2-sulfonamide

Cat. No.: B1373352
CAS No.: 905839-53-4
M. Wt: 192.3 g/mol
InChI Key: RKCDSAZBYYBGSM-UHFFFAOYSA-N
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Description

4-Amino-5-methylthiophene-2-sulfonamide (CAS 905839-53-4) is a chemical compound identified for use in medicinal chemistry and pharmaceutical research . Compounds within the thiophene-sulfonamide class have been investigated as modulators for various biological targets. For instance, research into Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) modulators has explored structurally related thiophene sulfonamide compounds for potential therapeutic applications . This suggests that this compound may serve as a valuable building block or intermediate in drug discovery efforts, particularly in the synthesis of molecules designed to modulate enzyme activity. Its structure, featuring both amino and sulfonamide functional groups, makes it a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-5-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,6H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCDSAZBYYBGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • 5-Methylthiophene-2-sulfonyl chloride is synthesized by chlorosulfonation of 5-methylthiophene under controlled conditions, typically using chlorosulfonic acid or sulfuryl chloride reagents.

Conversion to 4-Amino-5-methylthiophene-2-sulfonamide

  • The sulfonyl chloride intermediate is reacted with ammonia (NH3) or an aqueous ammonia solution under controlled temperature (often 0–50 °C) to substitute the chloride with an amino group, forming the sulfonamide.

  • The reaction is typically carried out in a solvent such as water, alcohol, or a mixture, sometimes under continuous stirring to ensure complete conversion.

  • Post-reaction, the product is isolated by filtration or extraction, followed by purification steps such as recrystallization.

Reaction Conditions Summary

Step Reagents/Conditions Temperature Time Notes
Chlorosulfonation Chlorosulfonic acid or sulfuryl chloride 0–30 °C 1–3 hours Controlled addition to avoid overreaction
Amination (Sulfonamide formation) Ammonia (aqueous or gas) 0–50 °C 2–6 hours Stirred reaction, pH control important
Isolation and purification Filtration, recrystallization from solvents Ambient to reflux Variable Solvent choice affects purity and yield

Research Findings and Optimization

  • The reaction of 5-methylthiophene-2-sulfonyl chloride with ammonia is highly efficient, yielding the desired sulfonamide in good to excellent yields (typically 60–85%).

  • Continuous flow synthesis methods have been explored to improve scalability and reproducibility, allowing better control over temperature and reagent mixing, leading to higher purity and reduced reaction times.

  • The choice of solvent and temperature critically affects the selectivity and yield. Lower temperatures favor selective substitution without side reactions, while higher temperatures may lead to decomposition or side products.

  • Purification by recrystallization from solvents such as dioxane or ethanol enhances the product purity and removes residual starting materials or by-products.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Impact on Product
Chlorosulfonation temperature 0–30 °C Controls extent of sulfonyl chloride formation
Amination temperature 0–50 °C Influences reaction rate and purity
Reaction solvent Water, alcohols (methanol, ethanol) Solubility and purity of product
Reaction time 2–6 hours Completeness of reaction
Purification solvent Dioxane, ethanol Product crystallinity and yield

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

4-Amino-5-methylthiophene-2-sulfonamide serves as a crucial building block in organic synthesis, enabling the creation of more complex thiophene derivatives. Its unique substitution pattern on the thiophene ring imparts distinct chemical properties, making it valuable for further chemical transformations.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial effects against various bacterial strains, similar to other sulfonamide derivatives .
  • Anti-inflammatory Properties: It has shown promise in inhibiting inflammatory pathways, which could lead to new anti-inflammatory drugs.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can inhibit specific enzymes, particularly serine hydrolases. For instance, studies have demonstrated that sulfonyl fluorides can covalently modify transthyretin (TTR), a protein involved in amyloid fibril formation, suggesting potential applications in treating amyloidosis .

Case Study: Transthyretin Modification
A study explored the modification of TTR using sulfonyl fluoride derivatives. The results indicated that these compounds could enhance TTR stability and prevent fibril formation, highlighting their therapeutic potential in amyloid diseases.

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its role as a non-ionic organic buffering agent is also noted in biological applications, particularly in cell cultures with a pH range of 6 to 8.5 .

Mechanism of Action

The mechanism of action of 4-Amino-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Differences

Thiophene sulfonamides are a versatile class of compounds. Below, 4-Amino-5-methylthiophene-2-sulfonamide is compared with its closest structural analog, 5-Bromothiophene-2-sulfonamide (CAS: 53595-65-6), and other sulfonamide derivatives.

Table 1: Comparative Properties of Thiophene Sulfonamides
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound 926218-64-6 C₅H₉N₂O₂S₂ 237.23 4-NH₂, 5-CH₃, 2-SO₂NH₂ High polarity, hydrogen bonding capacity Organic synthesis, medicinal precursors
5-Bromothiophene-2-sulfonamide 53595-65-6 C₄H₃BrNO₂S₂ 241.10* 5-Br, 2-SO₂NH₂ Electron-withdrawing substituent Cross-coupling reactions, agrochemicals
Metsulfuron-methyl (sulfonylurea) 74223-64-6 C₁₄H₁₅N₅O₆S 381.36 Triazine-SO₂NH-CO linkage Herbicidal activity Selective herbicide

*Calculated based on substituent contributions.

Research Findings and Limitations

  • Synthetic Utility: The amino group in this compound allows for further derivatization (e.g., acylation, alkylation), but its discontinued status limits large-scale applications .
  • Biological Activity : Sulfonylureas (e.g., metsulfuron-methyl) show potent herbicidal effects, whereas thiophene sulfonamides are less explored for bioactivity, highlighting a research gap .

Biological Activity

4-Amino-5-methylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and enzyme inhibitory properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring with an amino group and a sulfonamide functional group. The sulfonamide moiety plays a crucial role in its biological activity, particularly in antimicrobial applications. The synthesis of this compound typically involves the reaction of 5-methylthiophene-2-sulfonyl chloride with ammonia or amines, producing the sulfonamide derivative .

The primary mechanism by which this compound exerts its biological effects is through inhibition of bacterial folate synthesis. It competes with para-aminobenzoic acid (PABA), which is essential for bacterial growth. This competitive inhibition disrupts the synthesis of folate, leading to bacterial cell death .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings:

Pathogen Inhibition Zone Diameter (IZD) Minimum Inhibitory Concentration (MIC)
Escherichia coli19 mm11.31 µg/mL
Salmonella typhimurium15 mm19.24 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, comparable to established sulfonamides like sulfamethoxazole .

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. It has been shown to inhibit certain carbonic anhydrases (CAs), which are important for various physiological processes including respiration and acid-base balance. The inhibition profiles suggest that derivatives of thiophene-based sulfonamides may be more effective than traditional six-membered ring sulfonamides .

Case Studies

  • Antibacterial Evaluation : A study published in Scientific Reports demonstrated that several sulfonamide derivatives, including this compound, displayed potent antibacterial activity against both E. coli and S. typhimurium. The study utilized molecular modeling to predict interactions with bacterial enzymes, confirming the compound's potential as a new antimicrobial agent .
  • Enzyme Inhibition Study : Another investigation focused on the inhibitory effects of thiophene-based sulfonamides on carbonic anhydrases. The results indicated that these compounds could serve as effective inhibitors, with potential applications in treating conditions related to excessive CA activity, such as glaucoma and edema .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-5-methylthiophene-2-sulfonamide, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiophene derivatives can be prepared by reacting sulfonyl chlorides with amines in polar aprotic solvents like DMF under reflux (5–6 hours). Key intermediates include 5-methylthiophene-2-sulfonyl chloride, which undergoes amination with ammonia or substituted amines. Purification often involves recrystallization from dioxane or ethanol/water mixtures .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR spectroscopy : To confirm the aromatic proton environment and methyl group signals (e.g., δ 2.3 ppm for CH₃ in thiophene).
  • IR spectroscopy : For identifying sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹).
  • Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N, S percentages) .

Q. What solvent systems are optimal for solubility studies of this sulfonamide?

  • Methodological Answer : The compound is moderately soluble in polar solvents like methanol, DMF, and DMSO but poorly soluble in non-polar solvents (e.g., diethyl ether). Solubility can be enhanced by heating or using co-solvents (e.g., ethanol-water mixtures). Pre-screening via thin-layer chromatography (TLC) in ethyl acetate/hexane systems (1:1) is recommended to select optimal recrystallization solvents .

Advanced Research Questions

Q. How can researchers address low yields in the amination step during synthesis?

  • Methodological Answer : Low yields may arise from incomplete reaction of sulfonyl chloride with amines. Strategies include:

  • Optimizing stoichiometry : Use a 10–20% excess of amine to drive the reaction.
  • Catalytic additives : Introduce triethylamine (TEA) to neutralize HCl byproducts and improve reaction kinetics.
  • Temperature control : Maintain reflux conditions (80–100°C) to ensure complete conversion.
    Post-reaction, quenching with ice water and repeated recrystallization can isolate the pure product .

Q. How should discrepancies between computational predictions and experimental biological activity data be resolved?

  • Methodological Answer : Discrepancies may arise from solvation effects or incomplete protein-ligand modeling. Steps include:

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER, CHARMM) and include explicit solvent molecules.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., halogens, methyl groups) to test structure-activity relationships (SAR) .

Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining purity?

  • Methodological Answer : For scale-up:

  • Continuous flow reactors : Improve heat transfer and reduce side reactions.
  • In-line monitoring : Use UV-Vis or FTIR probes to track reaction progress in real time.
  • Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and recover catalysts via filtration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-methylthiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Amino-5-methylthiophene-2-sulfonamide

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